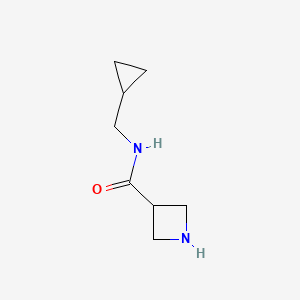
Sulbutiamine
Overview
Description
Sulbutiamine is a synthetic derivative of thiamine (vitamin B1). It was discovered in Japan as part of an effort to develop useful thiamine derivatives . This compound is known for its ability to treat symptoms of weakness or fatigue and is also sold as a dietary supplement . It is a popular nootropic, with users reporting enhanced memory, focus, and improved mood and motivation .
Preparation Methods
Sulbutiamine is synthesized by linking two thiamine molecules with a disulfide (double sulfur) group . The synthetic route involves the opening of the thiazole ring of thiamine, followed by dimerization to form a disulfide compound, and then esterification . Industrial production methods typically involve solid-phase extraction and chromatographic separation .
Chemical Reactions Analysis
Sulbutiamine undergoes various chemical reactions, including:
Oxidation and Reduction: This compound can be reduced to thiamine by cysteine or glutathione.
Substitution: The compound can undergo substitution reactions, particularly involving the disulfide bond.
Common Reagents and Conditions: Reagents such as sodium azide and iodine are used in kinetic spectrophotometric methods to determine this compound concentrations.
Major Products: The major product formed from these reactions is thiamine and its derivatives.
Scientific Research Applications
Sulbutiamine has a wide range of scientific research applications:
Mechanism of Action
Sulbutiamine exerts its effects by increasing thiamine and thiamine metabolite levels in the brain and central nervous system . It is highly lipophilic, allowing it to cross the blood-brain barrier more easily than other thiamine derivatives . This compound is considered a centrally-acting cholinergic agent, promoting the production of choline and inhibiting the enzyme acetylcholinesterase, which prolongs the action of acetylcholine . It also modulates dopaminergic and glutamatergic cortical transmissions .
Comparison with Similar Compounds
Sulbutiamine is often compared with other thiamine derivatives, such as benfotiamine and fursultiamine:
Benfotiamine: Another synthetic derivative of thiamine, primarily known for its potential benefits in managing diabetic neuropathy and other peripheral neuropathies. Unlike this compound, its nootropic effects are less well-studied.
Fursultiamine: A thiamine tetrahydrofurfuryl disulfide, known for its hydrophobic properties and ability to pass from the intestines to the bloodstream.
This compound is unique in its high lipophilicity and ability to cross the blood-brain barrier, making it particularly effective in enhancing cognitive function and treating fatigue .
Properties
IUPAC Name |
[(E)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-(2-methylpropanoyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46N8O6S2/c1-19(2)31(43)45-11-9-27(21(5)39(17-41)15-25-13-35-23(7)37-29(25)33)47-48-28(10-12-46-32(44)20(3)4)22(6)40(18-42)16-26-14-36-24(8)38-30(26)34/h13-14,17-20H,9-12,15-16H2,1-8H3,(H2,33,35,37)(H2,34,36,38)/b27-21+,28-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHJPWQVLKHBIH-GPAWKIAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C(C)C)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(/C(=C(/SS/C(=C(/N(C=O)CC2=CN=C(N=C2N)C)\C)/CCOC(=O)C(C)C)\CCOC(=O)C(C)C)/C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46N8O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3286-46-2 | |
| Record name | Sulbutiamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003286462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulbutiamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13416 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulbutiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULBUTIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42NCM1BW43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}azetidine](/img/structure/B7891521.png)
![3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B7891522.png)



![N-methyl-6-[(pyrrolidin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7891534.png)

![(1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B7891547.png)
![Tert-butyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B7891561.png)
![1-[(1-methanesulfonylpiperidin-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B7891567.png)

